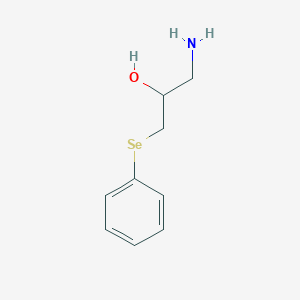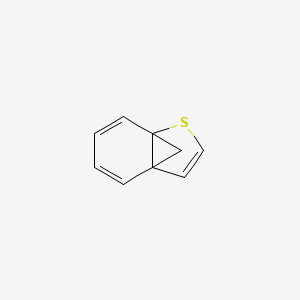
3a,7a-Methano-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a,7a-Methano-1-benzothiophene is a chemical compound belonging to the benzothiophene family. Benzothiophenes are aromatic organic compounds containing a sulfur atom fused to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3a,7a-Methano-1-benzothiophene can be achieved through various methods. One common approach involves the reaction of alkynyl sulfides with aryne intermediates. This method is favored for its efficiency and the ability to introduce diverse substituents on the benzothiophene ring . Another method involves electrochemical conditions, where sulfonhydrazides react with internal alkynes to form benzothiophene motifs .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and specific application of the compound. The use of metal catalysts and controlled reaction conditions are crucial for optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3a,7a-Methano-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophenes .
Applications De Recherche Scientifique
3a,7a-Methano-1-benzothiophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound finds applications in the development of organic light-emitting devices (OLEDs), photovoltaics, and field-effect transistors
Mécanisme D'action
The mechanism of action of 3a,7a-Methano-1-benzothiophene involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptor sites, and influence signal transduction pathways. These interactions result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparaison Avec Des Composés Similaires
Benzothiophene: A simpler analog without the methano bridge.
Benzo[b]thiophene: Another isomer with similar properties but different structural arrangement.
Thianaphthene: A related compound with a sulfur atom in the ring structure
Uniqueness: 3a,7a-Methano-1-benzothiophene is unique due to its methano bridge, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
90970-08-4 |
|---|---|
Formule moléculaire |
C9H8S |
Poids moléculaire |
148.23 g/mol |
Nom IUPAC |
7-thiatricyclo[4.3.1.01,6]deca-2,4,8-triene |
InChI |
InChI=1S/C9H8S/c1-2-4-9-7-8(9,3-1)5-6-10-9/h1-6H,7H2 |
Clé InChI |
XAUOENHUJAAAOC-UHFFFAOYSA-N |
SMILES canonique |
C1C23C1(C=CC=C2)SC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


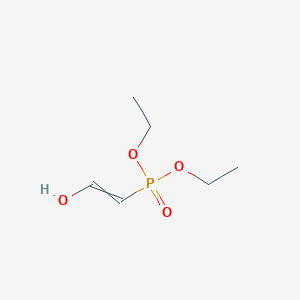

![S-Hexyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14354595.png)
![3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide](/img/structure/B14354603.png)
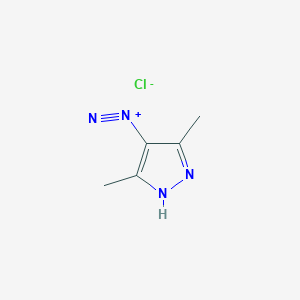
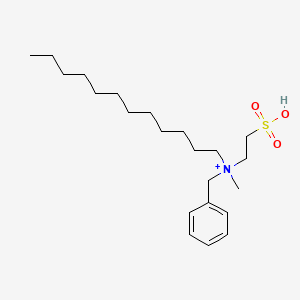
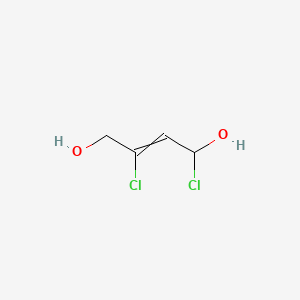
![2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14354641.png)
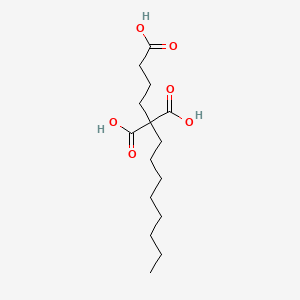
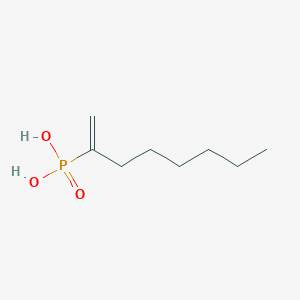
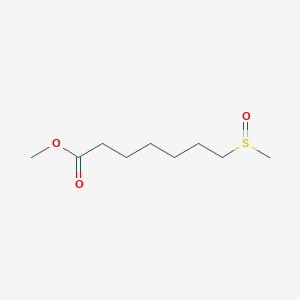
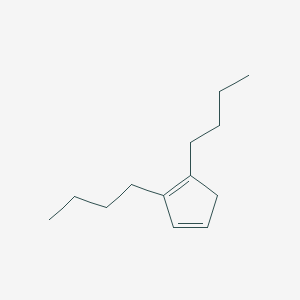
![1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14354661.png)
